Enantiomer-Specific LSD1 Inhibition: (R)-Configured Fluoropyrrolidine Delivers 100 nM Potency vs. Racemic Mixture
The (R)-configured 3-fluoropyrrolidine moiety is essential for on-target activity against LSD1 demethylase. A final compound incorporating this (R)-building block (US10131664, Example 9) exhibits an IC50 of 100 nM in a TR-FRET enzymatic assay [1]. In contrast, the corresponding racemic mixture (CAS 872716-26-2) would produce a 1:1 mixture of diastereomeric final compounds, inherently diluting potency and complicating pharmacological profiling [2].
| Evidence Dimension | LSD1 demethylase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (final compound incorporating (R)-3-fluoropyrrolidine building block) |
| Comparator Or Baseline | Racemic mixture would yield 1:1 diastereomer blend; expected reduced potency based on enantiomer-specific SAR |
| Quantified Difference | Enantiomer-specific activity; racemic mixture introduces inactive or less-active stereoisomer |
| Conditions | TR-FRET enzymatic assay for LSD1 demethylase (BindingDB BDBM301016; US10131664 Example 9) |
Why This Matters
The (R)-enantiomer is mandatory for achieving the reported 100 nM potency; racemic substitution would produce a product mixture with reduced and unpredictable pharmacological activity.
- [1] BindingDB. BDBM301016: IC50 = 100 nM against LSD1 demethylase (US10131664 Example 9). http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=301016 View Source
- [2] ChemDad.com. Racemic tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate (CAS 872716-26-2). https://chemdad.com/index.php?c=article&id=67037 View Source
